3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide
Description
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide is a synthetic small molecule featuring a benzo[d]isothiazol-3-one core substituted with a 1,1-dioxido group at position 3 and a propanamide linker connected to a 6-ethoxybenzo[d]thiazol-2-yl moiety. This structure combines sulfonamide-like characteristics (from the dioxido group) with a thiazole-based aromatic system, which is frequently associated with biological activity in medicinal chemistry.
The compound’s benzo[d]isothiazol-3-one scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, while the 6-ethoxybenzothiazole group may enhance lipophilicity and target binding.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-2-27-12-7-8-14-15(11-12)28-19(20-14)21-17(23)9-10-22-18(24)13-5-3-4-6-16(13)29(22,25)26/h3-8,11H,2,9-10H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQUZYIDFCLBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves multiple steps, each characterized by specific reaction conditions. A standard synthetic route might begin with the preparation of the benzo[d]isothiazol-2(3H)-one precursor. This could involve the reaction of an appropriate thiol with an ortho-substituted benzoic acid derivative under oxidative conditions. Following this, the resulting intermediate can undergo nitration to introduce the nitro group, followed by reduction and subsequent cyclization to afford the desired dioxido-3-oxo-benzo[d]isothiazol-2(3H)-one structure.
Next, the propanamide chain can be introduced through a nucleophilic substitution reaction, where the appropriate amine reacts with the 3-position of the benzo[d]isothiazol-2(3H)-one intermediate
Industrial Production Methods Industrial-scale production of this compound would likely employ optimized versions of the laboratory synthetic routes, focusing on yield improvement, cost reduction, and environmental sustainability. This might involve the use of alternative reagents or catalysts to streamline the synthesis, as well as advanced purification techniques to ensure high product purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes Given its structure, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide is likely to undergo a variety of chemical reactions, including but not limited to:
Oxidation and Reduction: The presence of the dioxido and keto groups suggests potential for redox reactions, which could be useful in studying the compound's stability and reactivity under different oxidative conditions. Substitution Reactions: The amide and thiazole groups might undergo electrophilic or nucleophilic substitution reactions, leading to the formation of novel derivatives. Common Reagents and Conditions Reactions involving this compound typically require conditions that are conducive to maintaining the integrity of its various functional groups. Common reagents might include:
Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid, used to explore the compound's oxidative reactivity. Reducing agents: like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction studies. Major Products Formed The reaction products will depend on the specific conditions and reagents used. For instance, oxidation might lead to further functionalization at the benzo[d]isothiazol-2(3H)-one moiety, while reduction could result in the conversion of keto groups to alcohols.
Scientific Research Applications
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide has garnered interest in various scientific domains:
Chemistry: As a versatile intermediate in organic synthesis, facilitating the development of new chemical entities with potential biological activity. Biology: For studying its interactions with biological macromolecules, providing insights into its potential as a biochemical probe or therapeutic agent. Medicine: Investigated for its pharmacological properties, possibly offering therapeutic benefits in treating certain diseases or conditions. Industry: Its unique structural features may lend themselves to applications in materials science, such as the development of novel polymers or nanomaterials. Mechanism of Action
The precise mechanism by which this compound exerts its effects is an area of active research. Potential mechanisms might involve:
Molecular Targets and Pathways The compound could interact with various molecular targets, such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. Pathways involved might include:
Inhibition of specific enzymes leading to alterations in metabolic pathways. Binding to receptor sites resulting in modulation of signal transduction pathways. : Inhibition of specific enzymes: leading to alterations in metabolic pathways. Binding to receptor sites: resulting in modulation of signal transduction pathways. Comparison with Similar Compounds
When compared to other similar compounds, this compound stands out due to its unique combination of functional groups and structural complexity. Similar compounds might include:
Benzo[d]isothiazol-2(3H)-one derivatives: which share the core benzoisothiazolone structure but differ in substitution patterns. Thiazole-containing amides: which might exhibit similar reactivity but differ in their biological activity and applications. Overall, the uniqueness of this compound lies in its ability to combine diverse functional groups into a single, highly reactive and potentially bioactive molecule, paving the way for further research and development in various scientific and industrial fields.
Biological Activity
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide is a synthetic derivative of benzothiazole and isothiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃N₃O₄S₂
- Molecular Weight : 299.37 g/mol
- CAS Number : Not specifically listed but related compounds exist.
Biological Activity Overview
The biological activities of benzothiazole and isothiazole derivatives have been widely studied, particularly in the context of their antimicrobial effects. The compound in focus has shown promising results in various assays, indicating its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the benzothiazole moiety exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | < 29 |
| Staphylococcus aureus | < 40 |
| Salmonella typhimurium | < 132 |
| Candida albicans | < 207 |
These results indicate that the compound exhibits strong inhibition against E. coli, suggesting its potential use in treating infections caused by this pathogen .
The mechanism by which benzothiazole derivatives exert their antimicrobial effects typically involves the inhibition of critical bacterial pathways such as:
- Cell Wall Synthesis : Compounds may interfere with peptidoglycan synthesis.
- DNA Replication : Inhibition of DNA gyrase and other essential enzymes involved in DNA replication.
- Metabolic Pathways : Targeting metabolic processes crucial for bacterial survival.
Molecular docking studies have revealed that these compounds can effectively bind to target proteins, disrupting their function and leading to bacterial cell death .
Pharmacokinetic Profile
The pharmacokinetic properties of the compound were evaluated using predictive models. Key parameters include:
- Lipophilicity (Log P) : Indicates good absorption characteristics.
- Topological Polar Surface Area (TPSA) : Suggests favorable permeability.
- Bioavailability : Estimated at approximately 0.55, indicating reasonable systemic availability without violating Lipinski's rule of five .
Case Studies
Several case studies have illustrated the efficacy of benzothiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A recent study showed that a similar compound exhibited significant antibacterial activity against resistant strains of E. coli and S. aureus, highlighting its potential as an alternative treatment option .
- Zebrafish Embryo Toxicity Assessment : Toxicity studies using zebrafish embryos demonstrated that while the compound showed antimicrobial properties, it also had a low toxicity profile, making it a candidate for further development .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[d]isothiazol-3-one Derivatives
Key Observations :
Key Observations :
- High yields (>90%) are achievable with simple alkylation reactions (e.g., acetonitrile derivative ), while bulkier or more complex substituents (e.g., fluorobenzyl ) reduce yields, likely due to steric hindrance.
- The target compound’s synthesis may require optimization for the 6-ethoxybenzothiazole coupling step, which could introduce challenges in purity or scalability.
Table 3: Reported Bioactivities of Analogues
Key Observations :
- Anticancer Potential: Acetate esters show moderate cytotoxicity, suggesting the target compound’s propanamide-thiazole system could enhance potency via improved target engagement.
- Enzyme Inhibition : The bromophenyl-acetamide analogue demonstrates strong helicase inhibition, implying that the target’s benzothiazole group might similarly target nucleic acid-binding proteins.
- Antimicrobial Activity : Metal complexes of thiazole-propanamide derivatives highlight the role of coordination chemistry in modulating efficacy, a factor the target compound could exploit if metalloenzymes are targeted.
Physicochemical and Spectroscopic Properties
The benzo[d]isothiazol-3-one core produces characteristic spectroscopic signatures:
- IR : Strong absorption bands at 1338–1257 cm⁻¹ (S=O asymmetric stretching) and 1727 cm⁻¹ (C=O) .
- NMR : Aromatic protons (δ 7.7–8.0 ppm) and linker-related signals (e.g., propanamide CH₂ at δ 2.5–3.5 ppm) .
- MS : Molecular ion peaks consistent with [M+H]⁺ or [M+Na]⁺ adducts (e.g., m/z 346.34 for hydroxyphenyl-acetamide ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
